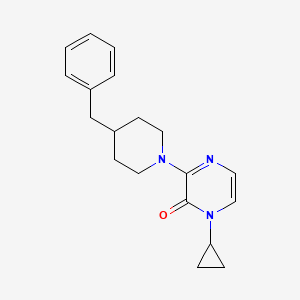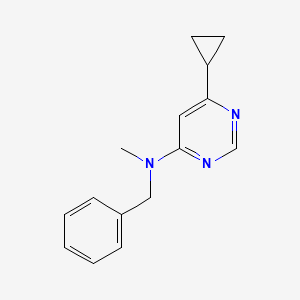![molecular formula C21H29N5O B6445657 4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2640965-65-5](/img/structure/B6445657.png)
4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic molecule that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a piperazine ring bearing a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis techniques. Here is a general outline of the synthetic route:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Piperazine: The pyrimidine intermediate is then reacted with 1-(2-phenylethyl)piperazine. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent to facilitate the formation of the desired bond.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine-piperazine intermediate is treated with morpholine under appropriate conditions, such as heating in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
化学反応の分析
Types of Reactions
4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
特性
IUPAC Name |
4-[6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-18-17-20(25-13-15-27-16-14-25)23-21(22-18)26-11-9-24(10-12-26)8-7-19-5-3-2-4-6-19/h2-6,17H,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLUFDSHZMHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6445575.png)

![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445587.png)
![2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B6445595.png)
![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445607.png)
![1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445623.png)
![N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445627.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6445647.png)
![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445651.png)
![4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6445663.png)
![4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445681.png)
![4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445685.png)

